molecular formula C10H9BrClN3 B13623971 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine

1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine

Cat. No.: B13623971
M. Wt: 286.55 g/mol
InChI Key: JEFHJJAQKQHIDX-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine is an organic compound that features a benzyl group substituted with a bromine atom, a pyrazole ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromobenzyl)-4-chloro-1h-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the chlorine atom, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C10H9BrClN3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)

InChI Key

JEFHJJAQKQHIDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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